molecular formula C24H21N3O3S2 B2434362 N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325977-70-6

N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2434362
CAS No.: 325977-70-6
M. Wt: 463.57
InChI Key: QPTWCZRNBXUSOE-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a naphthalene-containing thiazole moiety and a pyrrolidine sulfonamide group. This structure combines several pharmaceutically important motifs, making it a valuable scaffold for medicinal chemistry research and drug discovery. The presence of the 2-aminothiazole ring is a significant feature, as this heterocycle is a privileged structure in drug development known for its diverse biological activities . Thiazole-containing compounds are frequently investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents . The specific molecular architecture of this compound, which incorporates a lipophilic naphthalene system and a polar sulfonamide group, suggests potential for interesting physicochemical properties and biological interactions. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Investigators are encouraged to consult the scientific literature for the latest advancements in N-(thiazol-2-yl)-benzamide analogs and their applications in probing biological systems . All handling and experiments must be conducted by trained professionals in accordance with applicable laboratory safety standards.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c28-23(18-9-11-21(12-10-18)32(29,30)27-13-3-4-14-27)26-24-25-22(16-31-24)20-8-7-17-5-1-2-6-19(17)15-20/h1-2,5-12,15-16H,3-4,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWCZRNBXUSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described using its IUPAC name and structural formula. The molecular structure includes a naphthalene moiety, a thiazole ring, and a pyrrolidine sulfonamide group, which contribute to its biological properties.

Chemical Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 358.43 g/mol
SMILES Notation: CN(C)C(=O)NC@H

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway in various parasites including Plasmodium falciparum, the causative agent of malaria .
  • Anticancer Activity:
    • Research indicates that this compound exhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction and inhibition of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Properties:
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antimalarial Activity

A series of studies have evaluated the antimalarial efficacy of related compounds. For instance, certain derivatives exhibited IC50 values ranging from 0.94 μM to 3.46 μM against P. falciparum strains . This highlights the potential for developing new antimalarial agents based on the thiazole scaffold.

Anticancer Activity

The compound's anticancer effects were assessed using various human cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundA431 (skin cancer)< 10
This compoundJurkat (leukemia)< 5

These results indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential was evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli30

These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation Against Malaria:
    • A study synthesized a series of thiazole-containing compounds and tested them against P. falciparum. The most active compounds demonstrated significant inhibition of DHFR, indicating a promising avenue for antimalarial drug development .
  • Cytotoxicity Studies:
    • Another study reported on the cytotoxic effects of thiazole derivatives on various cancer cell lines, showcasing their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One study indicated that a related compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2 against seizures induced by pentylenetetrazole (PTZ) .

Summary of Anticonvulsant Studies

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one18.4170.29.2

Antibacterial Activity

The compound exhibits promising antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In structure-activity relationship (SAR) studies, modifications to the thiazole ring were shown to enhance antibacterial efficacy. Compounds containing thiazole and related structures have been tested against several resistant strains, demonstrating minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Antibacterial Efficacy Studies

CompoundTarget PathogenMIC (µg/mL)Reference Antibiotic
This compoundMRSA< 10Linezolid

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that compounds with similar structural features exhibited cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Summary of Anticancer Studies

Cell LineIC50 (µM)Selectivity Index
A54910>10
MCF715>8
HT108012>9

Case Studies

Case Study on Anticonvulsant Efficacy : A study evaluated the anticonvulsant activity of several thiazole derivatives, including the compound . The results indicated that it provided significant protection in animal models against induced seizures, suggesting its potential as a therapeutic agent for epilepsy .

Case Study on Antibacterial Efficacy : Another investigation focused on the antibacterial activity of thiazole derivatives against multidrug-resistant strains. The compound demonstrated significant efficacy with MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a new antibacterial agent .

Case Study on Cytotoxic Effects : In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its anticancer potential .

Q & A

Q. What are the standard synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a naphthalene-thiazole intermediate with a pyrrolidine-sulfonyl benzamide precursor. Key steps include:

  • Substitution reactions to introduce the sulfonyl group onto the benzamide core .
  • Thiazole ring formation via cyclization of thiourea derivatives or Hantzsch thiazole synthesis .
  • Amide bond formation using coupling reagents like EDC/HOBt . Optimization involves monitoring via thin-layer chromatography (TLC) and adjusting parameters like temperature (60–120°C), solvent polarity (e.g., DMF or THF), and pH to maximize yield (typically 40–70%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions (e.g., naphthalene protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >98% purity with retention times matched to standards .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ~520–550 Da) .
  • Elemental Analysis : Validates C, H, N, S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hr), or serum content .
  • Compound stability : Hydrolysis of the sulfonamide group in aqueous media (monitored via LC-MS) .
  • Off-target effects : Use selectivity profiling (e.g., kinase panel screening) to identify non-specific interactions . Recommendation : Standardize protocols using guidelines like NIH/NCATS and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What methodologies are recommended for studying its target-binding interactions in disease pathways?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to targets like tyrosine kinases .
  • Molecular Docking : Predicts binding modes using software (AutoDock Vina) and crystallographic data (PDB IDs: e.g., 3POZ for sulfonamide-enzyme interactions) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding . Example : In a kinase inhibition study, SPR revealed a KD of 12 nM for EGFR, while ITC showed entropy-driven binding due to hydrophobic interactions .

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